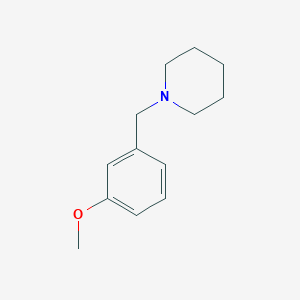

1-(3-methoxybenzyl)piperidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Pharmacological Properties

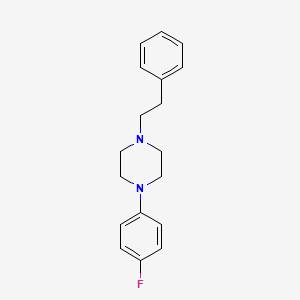

- σ Ligands Synthesis and Pharmacology : A study by Tacke et al. (2003) synthesized sila-analogues of 1-(3-methoxybenzyl)piperidine derivatives and tested their affinities for various central nervous system receptors, including σ, 5-HT1A, 5-HT2A, α1, α2, M, D2. These analogues exhibited high affinity and selectivity as σ ligands, making them potentially useful in neurological research (Tacke et al., 2003).

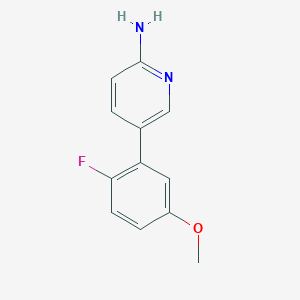

- Neurokinin-1 Receptor Antagonism : Gitter et al. (1995) characterized LY303870, a nonpeptide neurokinin-1 receptor antagonist related to this compound, revealing its potent and selective inhibition of the NK-1 receptor. Such findings indicate possible applications in neurological disorders or inflammatory responses (Gitter et al., 1995).

2. Chemical Synthesis and Derivatives

- Synthesis of Anti-Dengue Compounds : Kuswardani et al. (2020) reported the synthesis of a compound involving this compound, which exhibited inhibitory activity against the dengue virus protease. This demonstrates its potential use in antiviral drug development (Kuswardani et al., 2020).

- Antitubercular Activity : Badiger and Khazi (2013) synthesized a series of imidazo[2,1-b][1,3,4]thiadiazoles derivatives, including those with a this compound moiety. These compounds were screened for antitubercular activity, indicating potential in treating tuberculosis (Badiger & Khazi, 2013).

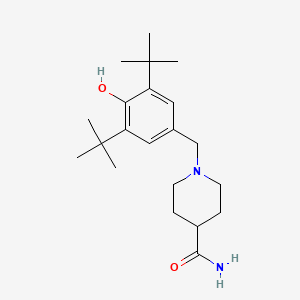

3. Potential Anti-Alzheimer's Agents

- Novel Benzylated Derivatives Synthesis : Gupta et al. (2020) synthesized N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, based on the structure of donepezil (an Alzheimer's drug), which included this compound analogs. These compounds showed promising anti-Alzheimer's activity, suggesting potential use in therapeutic interventions for Alzheimer's disease (Gupta et al., 2020).

4. Corrosion Inhibition in Metals

- Quantum Chemical and Molecular Dynamic Simulation Studies : Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives (including those with a this compound structure) on iron. Their study suggests potential applications of these compounds in the field of material science, particularly in preventing corrosion in metal structures (Kaya et al., 2016).

5. HIV-1 Protease Inhibition

- Novel HIV-1 Protease Inhibitors : Zhu et al. (2021) designed a class of HIV-1 protease inhibitors incorporating a flexible piperidine as the P2 ligand, showing effective inhibition of HIV-1 protease activity and potency against drug-resistant variants. This research highlights the potential use of this compound derivatives in HIV treatment (Zhu et al., 2021).

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-7-5-6-12(10-13)11-14-8-3-2-4-9-14/h5-7,10H,2-4,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEASGFUXKKZMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

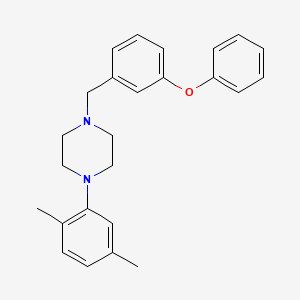

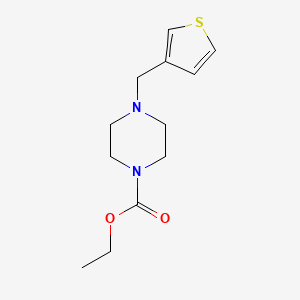

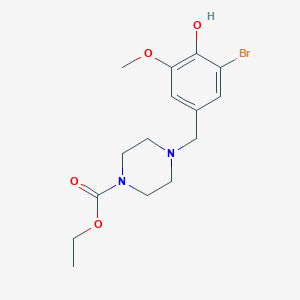

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3851160.png)

![1-[3-(2-furyl)-2-propen-1-yl]-4-methylpiperazine](/img/structure/B3851170.png)

![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)

amino]ethanol](/img/structure/B3851211.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851229.png)

![1-[4-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3851244.png)

![[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol](/img/structure/B3851245.png)